molecular formula C6H6Br2N2 B13677708 (3,6-Dibromopyridin-2-yl)methanamine

(3,6-Dibromopyridin-2-yl)methanamine

Cat. No.: B13677708
M. Wt: 265.93 g/mol
InChI Key: CGFUZHXQZAVOCY-UHFFFAOYSA-N
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Description

(3,6-Dibromopyridin-2-yl)methanamine is an organic compound with the molecular formula C6H6Br2N2. It is a derivative of pyridine, where two bromine atoms are substituted at the 3rd and 6th positions, and a methanamine group is attached to the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the bromination of 2-pyridinemethanamine using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (3,6-Dibromopyridin-2-yl)methanamine may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,6-Dibromopyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: De-brominated pyridine derivatives.

    Substitution: Pyridine derivatives with new functional groups replacing the bromine atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3,6-Dibromopyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a precursor in the synthesis of biologically active molecules . The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,6-Dibromopyridin-2-yl)methanamine is unique due to the specific positioning of the bromine atoms and the methanamine group, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in synthesis and research that may not be achievable with other similar compounds .

Properties

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

IUPAC Name

(3,6-dibromopyridin-2-yl)methanamine

InChI

InChI=1S/C6H6Br2N2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H,3,9H2

InChI Key

CGFUZHXQZAVOCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)CN)Br

Origin of Product

United States

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